molecular formula C10H11ClFNO B1383031 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride CAS No. 1795283-85-0

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1383031
CAS No.: 1795283-85-0
M. Wt: 215.65 g/mol
InChI Key: DNICTNUQWLKQSZ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H10FNO·HCl and a molecular weight of 215.65 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with a fluorine atom and an ethanamine group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride typically involves several steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-one: This compound differs by having a ketone group instead of an amine group.

    (1S)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride: This compound lacks the fluorine substitution on the benzofuran ring.

    (1R)-1-(7-fluoro-1-benzofuran-3-yl)ethan-1-amine hydrochloride: This compound has a different position for the fluorine substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-fluoro-1-benzofuran-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNICTNUQWLKQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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